molecular formula C8H8FN3 B13144883 (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B13144883
M. Wt: 165.17 g/mol
InChI Key: PBVZNGCTCGQWOZ-UHFFFAOYSA-N
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Description

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound that features a fluorine atom attached to an imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method is the Schiemann reaction, which involves the fluorination of imidazolediazonium tetrafluoroborates . Another approach includes the radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorine atom can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

(5-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8FN3/c9-7-2-1-3-8-11-6(4-10)5-12(7)8/h1-3,5H,4,10H2

InChI Key

PBVZNGCTCGQWOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)CN

Origin of Product

United States

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